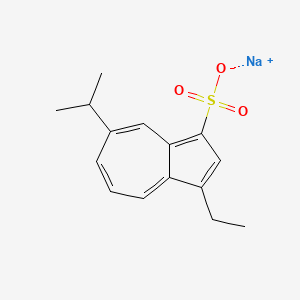

Egualen sodium

Overview

Description

Egualen Sodium, also known as sodium 3-ethyl-7-isopropyl-1-azulenesulfonate , is a new anti-ulcer drug . It is an azulene derivative developed for the treatment of peptic ulcer and marketed in Japan under the trade name Azuloxa .

Synthesis Analysis

The synthesis of Egualen Sodium involves the acylation of 7-isopropylazulene-1-carboxylic acid ethyl ester with 1-[14C]-acetyl chloride-SnCl4 in dichloromethane to give the corresponding 3-acetyl derivative. This is then reduced with sodium cyanoborohydride and boron trifluoride in ether to the 3-ethyl derivative .

Molecular Structure Analysis

Egualen Sodium has a molecular formula of C15H17NaO3S . It has an average mass of 300.348 Da and a monoisotopic mass of 300.079620 Da .

Chemical Reactions Analysis

Egualen Sodium can be dissolved in ethanol (99.5) by warming, and filtered while warm. After cooling, the separated crystals are collected and washed with two 2-mL portions of ethanol (99.5). The crystals are then recrystallized in ethanol (99.5), and washed with two 5-mL portions of ethanol (99.5). The crystals are then dried at 80oC for 2 hours, and allowed to cool in a desiccator with silica gel .

Physical And Chemical Properties Analysis

Egualen Sodium occurs as blue crystals or crystalline powder . It has a unique chemical structure and interesting biological properties .

Scientific Research Applications

Therapeutic Effects in Gastritis

Egualen sodium has been studied for its therapeutic effects on chronic gastritis. Research has shown that it can effectively reduce mucosal surface injuries, improve mucosal thickness, reduce the number of parietal cells, and decrease inflammatory cell infiltration and collagenous fiber proliferation in the gastric mucosa. Its effects were found to be superior to those of sofalcone and sodium guaiazulene 3-sulfonate, suggesting its potential as a promising agent for treating erosive and atrophic gastritis (Mochizuki et al., 1996).

Sex-Related Differences in Urinary Excretion

A study on the urinary excretion of Egualen sodium revealed significant sex-related differences in rats. The research indicated that males had higher relative amounts of metabolites in plasma and higher excretion ratios of metabolites compared to females. The study also noted that androgens significantly affect the excretion of Egualen sodium, marking the first instance of observed sex-related differences in both metabolism and excretion of a drug (Sato et al., 2000).

Preventative Effect on Small-Intestinal Mucosal Damage

Egualen sodium hydrate has been evaluated for its preventative effects on small-intestinal mucosal damage induced by low-dose aspirin. In a clinical trial involving healthy adult male volunteers, Egualen sodium significantly suppressed the total number of small intestinal injuries detected by capsule endoscopy. This suggests its usefulness in preventing low-dose aspirin-induced small intestinal injury (Iguchi et al., 2018).

Inhibitory Effect on Histamine Release

A study explored Egualen sodium's ability to inhibit histamine release from mast cell-like cells in the stomach. The findings suggest that Egualen sodium can prevent histamine release from histaminocytes induced by various stimuli. The mechanism for this action might be related to the stabilizing effect on cell membranes (Akagi et al., 2001).

Prophylactic Effect on Gastrointestinal Damage

Egualen sodium has shown a prophylactic effect against various lesions in the gastrointestinal mucosa. This includes gastric damage induced by ischemia/reperfusion and small intestinal damage caused by loxoprofen. The protective action might be due to its pharmacological properties, like TXA2 antagonistic action, mucosal protection, and stimulation of mucus secretion (Amagase et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

sodium;3-ethyl-7-propan-2-ylazulene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S.Na/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14;/h5-10H,4H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGWXVVNYQOMQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99287-30-6 (Parent) | |

| Record name | Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048787 | |

| Record name | Egualen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Egualen sodium | |

CAS RN |

97683-31-3 | |

| Record name | Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Egualen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EGUALEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3368L0W034 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)